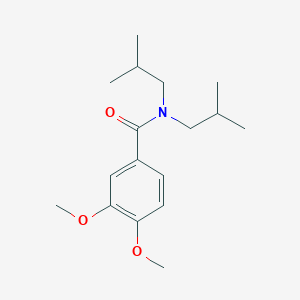
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have various physiological and psychological effects.
作用機序
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to have various physiological and psychological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to increase the levels of endocannabinoids in the body, leading to various physiological and psychological effects. These effects include pain relief, anti-inflammatory effects, and mood regulation. 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide also has some limitations, including its relatively short half-life and its potential for off-target effects.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, including its potential use in the treatment of various medical conditions and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide and its potential therapeutic effects. Additionally, the development of new and more selective FAAH inhibitors may lead to the development of more effective treatments for various medical conditions.
合成法
The synthesis of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpropan-2-ol to form the intermediate 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide. The intermediate is then treated with sodium hydride and methyl iodide to produce 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide.
科学的研究の応用
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been studied extensively for its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H27NO3/c1-12(2)10-18(11-13(3)4)17(19)14-7-8-15(20-5)16(9-14)21-6/h7-9,12-13H,10-11H2,1-6H3 |
InChIキー |
WYVTXXQWMZQQFO-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)




![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)